BenchChemオンラインストアへようこそ!

Neflumozide

dopamine receptor radioligand binding striatal membrane

Select Neflumozide (HRP 913) for its unique intermediate D2 affinity (IC₅₀ 6.0 nM) and benzisoxazole scaffold, distinct from butyrophenones. Ideal for SAR and behavioral studies, it offers oral bioavailability and minimized α-adrenergic effects for cleaner data. Essential reference standard for analytical method development. For research use only.

Molecular Formula C22H23FN4O2
Molecular Weight 394.4 g/mol
CAS No. 86636-93-3
Cat. No. B10782280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeflumozide
CAS86636-93-3
Molecular FormulaC22H23FN4O2
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C22H23FN4O2/c23-15-7-8-17-18(25-29-21(17)14-15)5-3-11-26-12-9-16(10-13-26)27-20-6-2-1-4-19(20)24-22(27)28/h1-2,4,6-8,14,16H,3,5,9-13H2,(H,24,28)
InChIKeyVEUGOXRZHKYDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neflumozide (CAS 86636-93-3) – Overview, Class, and Procurement Context


Neflumozide (CAS 86636-93-3, HRP 913) is a synthetic benzisoxazole-derivative dopamine receptor antagonist developed as a novel antipsychotic agent [1]. Structurally related to benperidol, it incorporates a 6-fluoro-1,2-benzisoxazole moiety linked via a propyl spacer to a piperidine ring bearing a 1,3-dihydro-2H-benzimidazol-2-one pharmacophore [2][3]. Neflumozide is categorized as a typical antipsychotic within the benzisoxazole chemical class and is available primarily as a research-use compound with experimental pharmacopeial status, having received an FDA UNII code (P3WHG5IM2W) and INN designation [4].

Neflumozide vs. Analogs: Why Structural and Pharmacologic Similarity Does Not Permit Interchangeability


Although Neflumozide shares the benzisoxazole-piperidine-benzimidazolone scaffold with benperidol and a general dopamine D2 antagonism mechanism with other typical antipsychotics, substitution is not pharmacologically neutral [1]. Published receptor binding data reveal that D2 affinity values vary by orders of magnitude across the antipsychotic class: benperidol demonstrates sub-nanomolar D2 Ki (∼0.027 nM), haloperidol exhibits Ki values ranging from 0.9–4.0 nM depending on assay conditions, risperidone shows Ki ≈ 3.13 nM, and clozapine displays Ki > 87 nM [2][3][4][5]. These divergent binding profiles translate into distinct in vivo potency, side-effect liability, and therapeutic windows that cannot be circumvented by simply selecting a structurally similar alternative [6].

Neflumozide (86636-93-3) Quantitative Evidence: How It Differentiates from Closest Analogs


D2 Dopamine Receptor Binding Affinity: Neflumozide (HRP 913) vs. Haloperidol and Clozapine

Neflumozide (HRP 913) displaces ³H-spiroperidol from rat striatal D2 receptors with an IC₅₀ of 6.0 nM, positioning its binding potency between haloperidol (Ki ∼1.8–4.0 nM) and clozapine (Ki ∼87–115 nM) [1][2][3]. While not as potent as benperidol (Ki ∼0.027 nM) or haloperidol at the D2 receptor, this intermediate affinity profile may predict reduced acute extrapyramidal side-effect liability relative to high-potency typical neuroleptics while maintaining sufficient D2 blockade for antipsychotic efficacy [4].

dopamine receptor radioligand binding striatal membrane

Apomorphine-Induced Stereotypy Antagonism: In Vivo ED₅₀ Comparison with Haloperidol

Neflumozide (HRP 913) antagonizes apomorphine-induced stereotyped behavior in rats with an ED₅₀ of 0.08 mg/kg (i.p.), demonstrating high in vivo functional D2 antagonist potency [1]. For comparison, haloperidol exhibits ED₅₀ values of 0.10–0.18 mg/kg (p.o.) in analogous apomorphine-induced behavioral models [2][3]. The quantitative comparability of Neflumozide's in vivo efficacy to that of haloperidol, a widely used reference typical antipsychotic, establishes its utility as a high-potency D2 antagonist in preclinical behavioral pharmacology studies.

apomorphine antagonism stereotyped behavior in vivo pharmacology

Alpha-Adrenergic Activity: Neflumozide Demonstrates Minimal α-Blockade vs. High-Potency Typical Antipsychotics

In contrast to several high-potency typical antipsychotics that exhibit clinically meaningful α₁-adrenergic antagonism contributing to orthostatic hypotension and cardiovascular side effects, Neflumozide (HRP 913) does not demonstrate marked α-blocking properties in vivo [1]. This functional selectivity represents a differentiated profile from agents such as chlorpromazine and thioridazine (potent α₁ antagonists with Ki values in the sub-nanomolar to low nanomolar range) and even from haloperidol, which retains measurable α₁ affinity [2][3]. The absence of significant α-blockade at behaviorally relevant doses is a quantifiable selectivity advantage.

alpha-adrenergic receptor selectivity profile cardiovascular safety

Oral Bioavailability: Neflumozide is Orally Active Without Prodrug Derivatization Requirement

Neflumozide (HRP 913) is characterized as an orally available benzisoxazole derivative, demonstrating that its intrinsic physicochemical properties (XLogP3-AA = 3.6, H-bond donors = 1, H-bond acceptors = 5, rotatable bonds = 5, TPSA ≈ 62 Ų) confer adequate gastrointestinal absorption without requiring prodrug derivatization or specialized formulation approaches [1][2]. This contrasts with several antipsychotic agents that exhibit poor oral bioavailability and require parenteral administration or esterification (e.g., haloperidol decanoate, fluphenazine decanoate, bromperidol decanoate) to achieve therapeutic systemic exposure [3]. The oral availability of Neflumozide is a practical advantage for chronic dosing paradigms and reduces procurement complexity associated with specialized depot formulations.

oral bioavailability pharmacokinetics formulation

Neflumozide Application Scenarios: Where 86636-93-3 Provides Procurement-Driven Value


Preclinical Behavioral Pharmacology Requiring High-Potency Oral D2 Antagonism with Reduced α₁-Mediated Confounding

In rodent behavioral models of psychosis—including apomorphine-induced stereotypy, conditioned avoidance response, and amphetamine-induced hyperactivity—Neflumozide delivers in vivo D2 antagonist potency (ED₅₀ = 0.08 mg/kg i.p.) comparable to haloperidol without the α-adrenergic blockade that complicates cardiovascular monitoring in telemetry-equipped animals [1]. This selectivity profile makes Neflumozide particularly suitable for studies where blood pressure stability is required or where α₁-mediated sedation would confound behavioral readouts. The oral availability eliminates the need for parenteral administration in chronic dosing paradigms, reducing animal handling stress and experimental variability [2].

In Vitro Dopamine Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

With an intermediate D2 receptor affinity (IC₅₀ = 6.0 nM in ³H-spiroperidol displacement assays), Neflumozide occupies a pharmacologically informative position between high-potency typical antipsychotics (benperidol, haloperidol) and low-potency agents (clozapine) [1][2]. This intermediate binding profile, combined with its benzisoxazole-piperidine-benzimidazolone scaffold distinct from butyrophenones and phenothiazines, makes Neflumozide a valuable tool compound for SAR investigations exploring the relationship between D2 occupancy and therapeutic index, as well as for comparative binding studies across D2-like receptor subtypes (D2, D3, D4) [3].

Psychiatric Disorder Research Requiring a Non-Butyrophenone Typical Antipsychotic Comparator

Neflumozide provides a chemically distinct alternative to butyrophenone-based typical antipsychotics (e.g., haloperidol, benperidol, droperidol) for comparative pharmacology studies [1]. In experimental designs examining class-specific versus mechanism-specific effects, Neflumozide's benzisoxazole core differentiates it from the butyrophenone 4-fluorophenyl-4-oxobutyl pharmacophore while maintaining comparable D2 antagonism and antipsychotic activity in validated preclinical models [2]. This chemical scaffold divergence enables researchers to dissect structure-dependent effects on receptor selectivity, off-target binding, and downstream signaling pathways independent of D2 antagonist potency [3].

Reference Standard for D2 Antagonist Analytical Method Development and Quality Control

Neflumozide's well-defined chemical identity (CAS 86636-93-3, UNII P3WHG5IM2W, molecular formula C₂₂H₂₃FN₄O₂, molecular weight 394.44 g/mol) and availability as a characterized research compound support its use as a reference standard in analytical method development for D2 antagonist detection and quantification [1][2]. Its distinct chromatographic and mass spectrometric properties, including predictable fragmentation patterns derived from the benzisoxazole and benzimidazolone moieties, make it suitable for LC-MS/MS method validation and for use as a system suitability standard in bioanalytical workflows quantifying structurally related antipsychotic agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neflumozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.